N-[4-(Acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide
N-[4-(Acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
305359-85-7
VCID:
VC0364169
InChI:
InChI=1S/C18H20N2O3/c1-12-4-9-17(10-13(12)2)23-11-18(22)20-16-7-5-15(6-8-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
SMILES:
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Molecular Formula:
C18H20N2O3
Molecular Weight:
312.4g/mol
N-[4-(Acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide
CAS No.: 305359-85-7
Main Products
VCID: VC0364169
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4g/mol
CAS No. | 305359-85-7 |
---|---|
Product Name | N-[4-(Acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide |
Molecular Formula | C18H20N2O3 |
Molecular Weight | 312.4g/mol |
IUPAC Name | N-(4-acetamidophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Standard InChI | InChI=1S/C18H20N2O3/c1-12-4-9-17(10-13(12)2)23-11-18(22)20-16-7-5-15(6-8-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Standard InChIKey | WPPDNJIFMGLCHD-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
PubChem Compound | 798303 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume